![molecular formula C19H25N3O5S B581048 3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole CAS No. 1272756-23-6](/img/structure/B581048.png)

3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

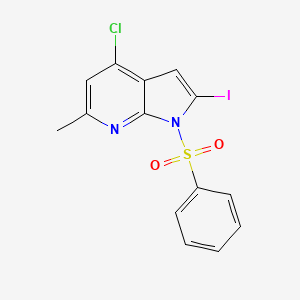

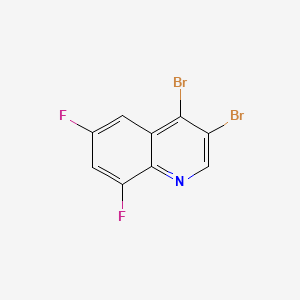

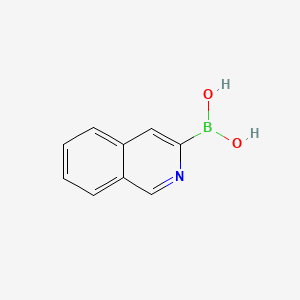

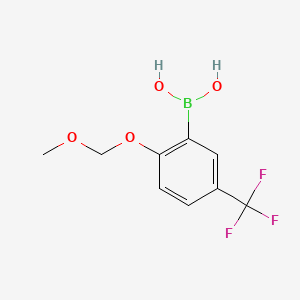

3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole is a research chemical with the CAS Number: 1272756-23-6 . It has a molecular weight of 407.49 and its IUPAC name is tert-butyl 4-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxylate .

Molecular Structure Analysis

The molecular formula of this compound is C19H25N3O5S . The InChI code is 1S/C19H25N3O5S/c1-19(2,3)26-18(23)22-11-9-14(10-12-22)17-20-16(21-27-17)13-5-7-15(8-6-13)28(4,24)25/h5-8,14H,9-12H2,1-4H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C . The compound has a LogP value of 4.27330, indicating its lipophilicity . It has a topological polar surface area of 111, suggesting its polar nature .Scientific Research Applications

Therapeutic Potentials of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole, a five-membered aromatic ring, is found in various synthetic molecules due to its unique structure, facilitating effective binding with different enzymes and receptors. This characteristic enables derivatives to exhibit a wide range of bioactivities. Recent research has focused on developing 1,3,4-oxadiazole-based compounds for treating diverse ailments, showcasing significant therapeutic potential. These compounds have been recognized for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. This comprehensive exploration underscores the significance of 1,3,4-oxadiazole derivatives in medicinal chemistry, offering new avenues for creating active and less toxic medicinal agents (Verma et al., 2019).

Advancements in Synthesis and Pharmacology

Oxadiazole derivatives, particularly those with 1,3,4- and 1,2,4-oxadiazole structures, have gained attention for their favorable physical, chemical, and pharmacokinetic properties. These properties enhance their pharmacological activity through hydrogen bond interactions with biomacromolecules. Oxadiazoles have been shown to possess antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The synthesis and pharmacological research on these compounds are pivotal in the fields of organic synthesis, medicinal chemistry, and pharmacology, providing a foundation for the development of new therapeutic agents (Wang et al., 2022).

Heterocyclic Compounds with Diverse Biological Activities

The 1,3,4-oxadiazole nucleus plays a crucial role in the development of novel drug candidates, exhibiting a broad spectrum of pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, antitumor, anticonvulsant, anthelmintic, antimycobacterial, herbicidal, antioxidant, and antiviral properties. Such versatility in biological activity makes 1,3,4-oxadiazole derivatives prime targets for synthesizing new compounds with varied biological effects, potentially leading to safer and more effective treatments for various diseases (Bala, Kamboj, & Kumar, 2010).

Significance in New Drug Development

1,3,4-Oxadiazole containing compounds have been recognized for their wide range of pharmacological properties and applications beyond medicinal chemistry, including polymers, luminescent materials, and corrosion inhibitors. Their bioisosteric nature to carboxylic acids, carboxamides, and esters further accentuates their utility in designing new medicinal agents with improved efficacy and reduced toxicity. This highlights the 1,3,4-oxadiazole core as a structurally significant subunit in the ongoing search for new drug candidates across various disease states (Rana, Salahuddin, & Sahu, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

properties

IUPAC Name |

tert-butyl 4-[3-(4-methylsulfonylphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S/c1-19(2,3)26-18(23)22-11-9-14(10-12-22)17-20-16(21-27-17)13-5-7-15(8-6-13)28(4,24)25/h5-8,14H,9-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKZMUNOECGKIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301109090 |

Source

|

| Record name | 1-Piperidinecarboxylic acid, 4-[3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301109090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1272756-23-6 |

Source

|

| Record name | 1-Piperidinecarboxylic acid, 4-[3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301109090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)